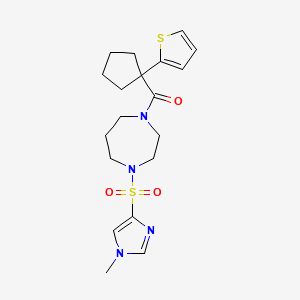
(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C19H26N4O3S2 and its molecular weight is 422.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on existing research.
Structure
The chemical structure of the compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 398.48 g/mol |
| Purity | ≥ 95% |
| IUPAC Name | [4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-naphthalen-1-ylmethanone |
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, compounds containing imidazole and diazepane structures have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Glioma Cells
A study demonstrated that a related compound effectively reduced glioma cell viability by inhibiting proliferation and inducing cell death through multiple pathways, including the activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling pathways . This suggests that the compound may also share similar mechanisms of action.
Antimicrobial Properties
Compounds derived from imidazole derivatives have shown promising antimicrobial activity. Research indicates that they can inhibit bacterial growth, which may be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups have been known to inhibit specific enzymes involved in metabolic processes.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to increased apoptosis in cancer cells.
Cytotoxicity and Selectivity
The cytotoxicity profile is crucial for determining the therapeutic potential of any drug candidate. Preliminary data suggest that this compound exhibits relatively low cytotoxicity against normal cells while maintaining potent activity against tumor cells. This selectivity is essential for minimizing side effects during treatment.
Comparative Studies
A comparative analysis of related compounds reveals varying degrees of biological activity:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A (related structure) | 5.0 | Antitumor |
| Compound B (sulfonamide derivative) | 3.5 | Antimicrobial |
| Subject Compound | TBD | TBD |
Future Directions
Further research is needed to elucidate the full spectrum of biological activities and mechanisms associated with this compound. In vivo studies and clinical trials will be essential for validating its efficacy and safety in therapeutic applications.
属性
IUPAC Name |
[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c1-21-14-17(20-15-21)28(25,26)23-10-5-9-22(11-12-23)18(24)19(7-2-3-8-19)16-6-4-13-27-16/h4,6,13-15H,2-3,5,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPBCBUULORROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














